7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one
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Overview
Description
7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a fused dioxoloquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This intermediate is then subjected to cyclization reactions to form the dioxoloquinoline core. Key steps include:
Halogenation: Introduction of chlorine and trifluoromethyl groups onto the pyridine ring.
Cyclization: Formation of the dioxoloquinoline structure through intramolecular cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the intermediates to achieve the desired final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation/Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In organic synthesis, 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one serves as a valuable building block for the construction of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In the materials science field, the compound’s unique properties may be leveraged to develop new materials with specific characteristics, such as enhanced stability, reactivity, or electronic properties. This could lead to applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:
Enzymes: The compound could inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Potential interactions with genetic material could influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives: These compounds share the pyridine core with similar substituents but lack the dioxoloquinoline structure.
Dioxoloquinoline derivatives: Compounds with similar fused ring systems but different substituents on the pyridine ring.
Uniqueness
The combination of the pyridine ring with chlorine and trifluoromethyl groups, along with the fused dioxoloquinoline system, makes 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one unique. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N2O3/c17-10-1-7(16(18,19)20)4-22-14(10)9-5-21-11-3-13-12(24-6-25-13)2-8(11)15(9)23/h1-5H,6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRCQYDDIEJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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